N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)-1-(oxolan-2-yl)methanesulfonamide
Description
N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)-1-(oxolan-2-yl)methanesulfonamide is a complex organic compound that features a unique structure combining an indolizine ring with a methanesulfonamide group
Properties
IUPAC Name |
N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)-1-(oxolan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S/c16-13-8-11(12-5-1-2-6-15(12)13)14-20(17,18)9-10-4-3-7-19-10/h10-12,14H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLMXVQVMHHIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(CC2=O)NS(=O)(=O)CC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)-1-(oxolan-2-yl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine ring, which can be achieved through a cyclization reaction of a suitable precursor. The oxolan-2-yl group is then introduced via a nucleophilic substitution reaction. Finally, the methanesulfonamide group is added through a sulfonation reaction using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)-1-(oxolan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a hydroxylated indolizine.
Scientific Research Applications
N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)-1-(oxolan-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)-1-(oxolan-2-yl)methanesulfonamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-1-yl)-1-(oxolan-2-yl)methanesulfonamide: can be compared to other indolizine derivatives and methanesulfonamide compounds.
Indolizine derivatives: These compounds share the indolizine core structure but may have different substituents, leading to variations in their chemical and biological properties.
Methanesulfonamide compounds: These compounds contain the methanesulfonamide group but differ in their overall structure, which can affect their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of the indolizine ring and the methanesulfonamide group, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
